molecular formula C14H17N3O2 B2892750 ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 112960-04-0

ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B2892750
CAS RN: 112960-04-0
M. Wt: 259.309
InChI Key: INMYYVYOHPFACQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC is a pyrazole derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate may also act as an inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate may also have analgesic effects by inhibiting the production of substance P, a neuropeptide that is involved in pain perception.

Advantages and Limitations for Lab Experiments

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown low toxicity in animal studies. However, ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate. One potential direction is to further investigate its use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate and to optimize its pharmacological properties.

Synthesis Methods

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to yield ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including its use as an anti-inflammatory agent, an antitumor agent, and an analgesic. ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-9(2)5-10(3)7-11/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMYYVYOHPFACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331585
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

CAS RN

112960-04-0
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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